Anti-Aromatase Potency of 17-Dihydroexemestane vs. Parent Drug Exemestane
In a direct comparison using HEK293 cell homogenates overexpressing aromatase, 17-dihydroexemestane exhibits an IC50 of 2.3 ± 0.83 μmol/L, which is only slightly less potent than the parent drug exemestane, with an IC50 of 1.4 ± 0.42 μmol/L [1]. This establishes 17-dihydroexemestane as a comparably potent active metabolite.
| Evidence Dimension | Aromatase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.3 ± 0.83 μmol/L |
| Comparator Or Baseline | Exemestane: 1.4 ± 0.42 μmol/L |
| Quantified Difference | 1.6-fold lower potency |
| Conditions | HEK293 cell homogenates overexpressing aromatase; inhibition of estrone formation from androst-4-ene-3,17-dione |
Why This Matters
This quantifies the active metabolite's direct contribution to the therapeutic mechanism of exemestane, essential for accurate in vitro modeling of drug effect.
- [1] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
